(1,4-Dioxan-2-yl)methanol
Overview
Description
(1,4-Dioxan-2-yl)methanol is an organic compound with the molecular formula C5H10O3. It is a colorless liquid with a mild alcohol-like odor and is soluble in water and most organic solvents. This compound is chiral, existing in two enantiomeric forms: (2S)-1,4-Dioxan-2-yl-methanol and (2R)-1,4-Dioxan-2-yl-methanol .
Preparation Methods
Synthetic Routes and Reaction Conditions: (1,4-Dioxan-2-yl)methanol can be synthesized through various methods. One common approach involves the hydroxymethylation of cyclopentadiene with formaldehyde, resulting in the formation of (2S)-1,4-Dioxan-2-yl-methanol . Another method includes the reaction of benzophenone with dioxane under microwave irradiation, which promotes C-C bond coupling .
Industrial Production Methods: Industrial production of this compound typically involves the use of catalysts and controlled reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: (1,4-Dioxan-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions may involve the use of strong acids or bases to facilitate the substitution reactions.
Major Products Formed:
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
(1,4-Dioxan-2-yl)methanol has diverse applications in scientific research:
Chemistry: It is used as a chiral reagent in asymmetric synthesis and catalysis.
Biology: The compound serves as a building block in the synthesis of biologically active molecules.
Medicine: It is involved in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of (1,4-Dioxan-2-yl)methanol involves its interaction with specific molecular targets and pathways. The hydroxyl group in the compound can form hydrogen bonds with various biomolecules, influencing their structure and function. This interaction can modulate enzymatic activities, receptor binding, and other biochemical processes .
Comparison with Similar Compounds
- (2R)-1,4-Dioxan-2-yl-methanol
- 1,4-Dioxane-2-carboxylic acid
- (1,4-Dioxan-2-yl)methanamine hydrochloride
- tert-Butyl (1,4-dioxan-2-yl)methylcarbamate
Comparison: (1,4-Dioxan-2-yl)methanol is unique due to its chiral nature and the presence of a hydroxyl group, which allows it to participate in a wide range of chemical reactions. Compared to other similar compounds, it offers distinct advantages in asymmetric synthesis and as a versatile building block in organic chemistry .
Properties
IUPAC Name |
1,4-dioxan-2-ylmethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O3/c6-3-5-4-7-1-2-8-5/h5-6H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMEPUAROFJSGJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CO1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101347290 | |
Record name | (1,4-Dioxan-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101347290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29908-11-0 | |
Record name | (1,4-Dioxan-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101347290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1,4-dioxan-2-yl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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